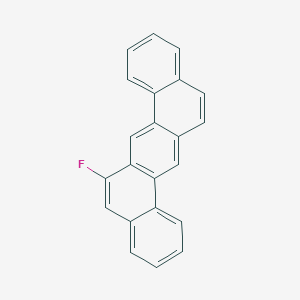

DIBENZ(a,h)ANTHRACENE, 6-FLUORO-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DIBENZ(a,h)ANTHRACENE, 6-FLUORO-, also known as DIBENZ(a,h)ANTHRACENE, 6-FLUORO-, is a useful research compound. Its molecular formula is C22H13F and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality DIBENZ(a,h)ANTHRACENE, 6-FLUORO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIBENZ(a,h)ANTHRACENE, 6-FLUORO- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Dibenz(a,h)anthracene, 6-fluoro- has the molecular formula C22H13F and features a fluorine atom at the 6-position of the dibenz(a,h)anthracene structure. The presence of fluorine significantly influences its chemical reactivity and biological properties, making it a subject of interest in both chemical and biological research.

Organic Electronics

Dibenz(a,h)anthracene derivatives, including 6-fluoro-, are used in the development of organic electronic materials due to their excellent charge transport properties. They are investigated for applications in:

- Organic Light Emitting Diodes (OLEDs) : The twisted structure of these compounds can enhance light emission efficiency.

- Organic Photovoltaics (OPVs) : Their ability to act as electron acceptors is crucial for improving solar cell performance.

- Field-Effect Transistors (FETs) : They exhibit high mobility, making them suitable for use in organic semiconductors.

Case Study : A recent study demonstrated that diindeno-fused dibenzo[a,h]anthracene derivatives showed promising results in OLED applications due to their strong photoluminescence and charge transport capabilities .

Biological Research

Dibenz(a,h)anthracene, 6-fluoro- is studied for its mutagenic and carcinogenic properties. Research indicates that it can form DNA adducts, which are critical in understanding its potential health risks.

- Mutagenicity Studies : Investigations have shown that compounds like dibenz(a,h)anthracene can initiate tumor formation in laboratory settings. The fluorine substitution alters its reactivity profile, affecting interactions with biological macromolecules .

- Carcinogenicity : It is classified as a probable human carcinogen, with evidence linking it to various types of cancers .

Data Table: Biological Activity Comparison

| Compound Name | Mutagenicity | Carcinogenicity | DNA Adduct Formation |

|---|---|---|---|

| Dibenz(a,h)anthracene, 6-fluoro- | High | Probable | Yes |

| Benz(a)anthracene | High | Confirmed | Yes |

| Benz(a)anthracene, 7-methyl | Moderate | Possible | Yes |

Environmental Science

Dibenz(a,h)anthracene is frequently found in environmental samples due to its persistence and bioaccumulation potential. Its presence in urban air and industrial emissions raises concerns about environmental health.

- Air Quality Studies : It is often detected bound to particulate matter, contributing to air pollution assessments.

- Toxicology Research : Understanding its effects on ecosystems and human health is critical for regulatory frameworks.

属性

CAS 编号 |

1764-39-2 |

|---|---|

分子式 |

C22H13F |

分子量 |

296.3 g/mol |

IUPAC 名称 |

6-fluoronaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H |

InChI 键 |

ZVPJORXGYQZBIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |

Key on ui other cas no. |

1764-39-2 |

同义词 |

6-Fluorodibenz[a,h]anthracene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。